molecular formula C14H15F4NO4S B12227314 2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B12227314
M. Wt: 369.33 g/mol
InChI Key: DSOTZPRVYGUXQW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound that features both fluorinated and thiazepane moieties. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazepane ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is unique due to its combination of a thiazepane ring and multiple fluorinated groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H15F4NO4S

Molecular Weight

369.33 g/mol

IUPAC Name

2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate

InChI

InChI=1S/C14H15F4NO4S/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-24(12,21)22)13(20)23-9-14(16,17)18/h1-4,12H,5-9H2

InChI Key

DSOTZPRVYGUXQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OCC(F)(F)F

Origin of Product

United States

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